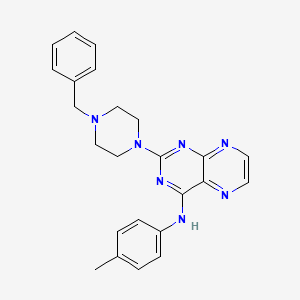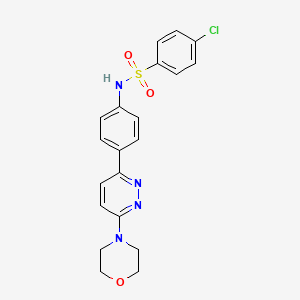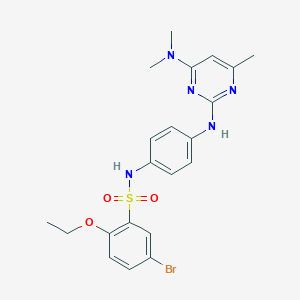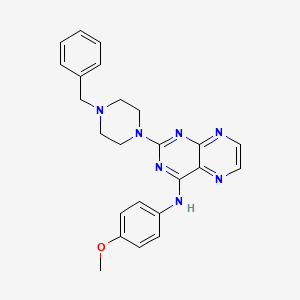
2-(4-benzylpiperazin-1-yl)-N-(4-methylphenyl)pteridin-4-amine
描述
2-(4-benzylpiperazin-1-yl)-N-(4-methylphenyl)pteridin-4-amine, also known as BPPA, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. BPPA is a piperazine derivative that has been synthesized and studied for its mechanism of action and physiological effects.
作用机制
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N-(4-methylphenyl)pteridin-4-amine is not fully understood, but it is believed to involve interactions with various receptors and enzymes in the body. 2-(4-benzylpiperazin-1-yl)-N-(4-methylphenyl)pteridin-4-amine has been shown to bind to dopamine and serotonin receptors, which are involved in the regulation of mood, behavior, and cognition. It has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
2-(4-benzylpiperazin-1-yl)-N-(4-methylphenyl)pteridin-4-amine has been shown to have various biochemical and physiological effects in the body. It has been shown to increase the levels of dopamine and serotonin in the brain, which can have positive effects on mood and behavior. It has also been shown to inhibit the activity of acetylcholinesterase, which can improve cognitive function. In addition, 2-(4-benzylpiperazin-1-yl)-N-(4-methylphenyl)pteridin-4-amine has been shown to have antioxidant properties, which can protect against oxidative stress and inflammation.
实验室实验的优点和局限性
One of the advantages of 2-(4-benzylpiperazin-1-yl)-N-(4-methylphenyl)pteridin-4-amine for lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of 2-(4-benzylpiperazin-1-yl)-N-(4-methylphenyl)pteridin-4-amine is its potential toxicity, which can limit its use in certain experiments. In addition, the mechanism of action of 2-(4-benzylpiperazin-1-yl)-N-(4-methylphenyl)pteridin-4-amine is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on 2-(4-benzylpiperazin-1-yl)-N-(4-methylphenyl)pteridin-4-amine. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Another direction is to explore its effects on other receptors and enzymes in the body, which can provide a better understanding of its mechanism of action. Additionally, future research can focus on developing new synthesis methods for 2-(4-benzylpiperazin-1-yl)-N-(4-methylphenyl)pteridin-4-amine, which can improve its yield and purity.
科学研究应用
2-(4-benzylpiperazin-1-yl)-N-(4-methylphenyl)pteridin-4-amine has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, 2-(4-benzylpiperazin-1-yl)-N-(4-methylphenyl)pteridin-4-amine has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In neuroscience, 2-(4-benzylpiperazin-1-yl)-N-(4-methylphenyl)pteridin-4-amine has been studied for its effects on the central nervous system, including its potential as a treatment for depression and anxiety. In pharmacology, 2-(4-benzylpiperazin-1-yl)-N-(4-methylphenyl)pteridin-4-amine has been investigated for its interactions with various receptors and enzymes, including dopamine and serotonin receptors.
属性
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-(4-methylphenyl)pteridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7/c1-18-7-9-20(10-8-18)27-23-21-22(26-12-11-25-21)28-24(29-23)31-15-13-30(14-16-31)17-19-5-3-2-4-6-19/h2-12H,13-17H2,1H3,(H,26,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUMUBIIMVFXGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-benzylpiperazin-1-yl)-N-(4-methylphenyl)pteridin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2-chlorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B3414004.png)
![1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-fluorobenzenesulfonyl)piperazine](/img/structure/B3414009.png)
![N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-3-chlorobenzenesulfonamide](/img/structure/B3414023.png)
![4-chloro-2,5-dimethyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3414031.png)





![4-chloro-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3414064.png)

![2-chloro-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B3414079.png)
![3-bromo-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B3414085.png)
